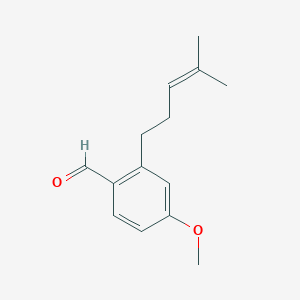
Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd ist eine organische Verbindung mit einer komplexen Struktur. Es ist ein Derivat von Benzaldehyd, wobei der Benzolring an der 4-Position mit einer Methoxygruppe und an der 2-Position mit einer 4-Methyl-3-pentenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Benzaldehyd mit 4-Methoxy-2-(4-methyl-3-pentenyl)chlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktionsbedingungen erfordern in der Regel wasserfreie Bedingungen und Temperaturen im Bereich von 0 °C bis 50 °C.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf einer größeren Skala beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Lösungsmittelextraktion und Destillation werden häufig zur Isolierung und Reinigung des Endprodukts eingesetzt.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Hydroxidionen oder Amine in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: 4-Methoxy-2-(4-methyl-3-pentenyl)benzoesäure.
Reduktion: 4-Methoxy-2-(4-methyl-3-pentenyl)benzylalkohol.
Substitution: Verschiedene substituierte Benzaldehydderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zellkomponenten interagieren und zu verschiedenen biochemischen Wirkungen führen. Die Methoxy- und Pentenylgruppen können seine Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren beeinflussen.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The methoxy and pentenyl groups can influence its reactivity and interactions with molecular targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzaldehyd: Die Stammverbindung mit einer einfacheren Struktur.
4-Methoxybenzaldehyd: Fehlt die Pentenylgruppe, wodurch sie weniger komplex ist.
2-Methylbenzaldehyd: Fehlt die Methoxygruppe, wodurch sich ihre chemischen Eigenschaften verändern.
Einzigartigkeit
4-Methoxy-2-(4-methyl-3-pentenyl)benzaldehyd ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Pentenylgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
142840-02-6 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-methoxy-2-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-11(2)5-4-6-12-9-14(16-3)8-7-13(12)10-15/h5,7-10H,4,6H2,1-3H3 |
InChI-Schlüssel |
OHCBDQCIWCJFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=C(C=CC(=C1)OC)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


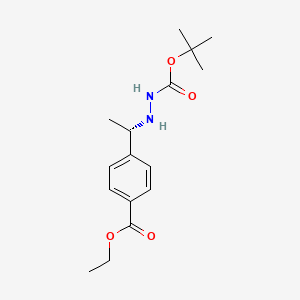
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
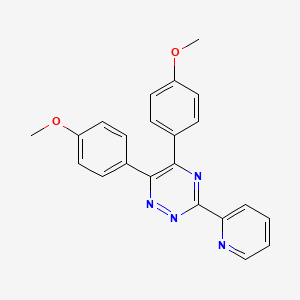
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
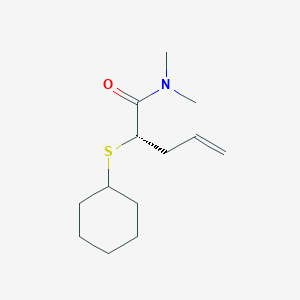
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)


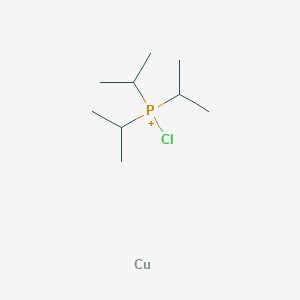
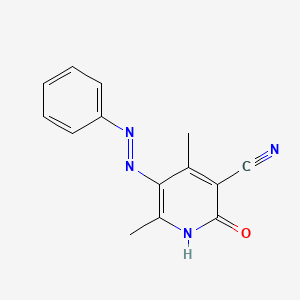
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
